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Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Chlorobenzoyl cyanide (C₈H₄ClNO), a key intermediate in the synthesis of various

pharmaceuticals and fine chemicals. A comprehensive understanding of its spectral

characteristics is paramount for researchers, scientists, and drug development professionals to

ensure purity, confirm structural integrity, and monitor reaction kinetics. This document

synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, offering field-proven insights into the interpretation of these analytical techniques for this

specific aroyl cyanide.

Molecular Structure and Spectroscopic Overview
2-Chlorobenzoyl cyanide is an aromatic ketone featuring a nitrile group directly attached to

the carbonyl carbon. This unique electronic arrangement, with the electron-withdrawing chloro,

carbonyl, and cyano groups, significantly influences the chemical environment of the molecule,

giving rise to a distinct spectroscopic fingerprint. The authoritative confirmation of this structure

relies on the synergistic interpretation of data from multiple spectroscopic methodologies.

graph "2_Chlorobenzoyl_Cyanide_Structure" { layout=neato; node [shape=plaintext,
fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C",

pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6

[label="C", pos="0,0!"]; Cl [label="Cl", pos="2.8,-0.75!", fontcolor="#34A853"]; C7 [label="C",
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pos="-2.6,0!"]; O8 [label="O", pos="-3.9,0!", fontcolor="#EA4335"]; C9 [label="C",

pos="-2.6,1.5!"]; N10 [label="N", pos="-2.6,2.8!", fontcolor="#4285F4"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C1 -- C5; C5 -- Cl; C2 -- C7; C7 -- O8 [style=filled, color="#EA4335"]; C7 --

C9; C9 -- N10 [style=filled, color="#4285F4"]; C9 -- N10; C9 -- N10;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.5,-3!"]; H4 [label="H", pos="1.5,-3!"]; H6

[label="H", pos="0.5,2.25!"]; H2 [label="H", pos="-2, -1.2!"];

// Bonds to implicit hydrogens C3 -- H3; C4 -- H4; C1 -- H6; C2 -- H2;

}

Caption: Molecular Structure of 2-Chlorobenzoyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of hydrogen (¹H

NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chlorobenzoyl cyanide is characterized by signals in the aromatic

region, reflecting the protons on the substituted benzene ring. The electron-withdrawing nature

of the chloro and benzoyl cyanide moieties deshields these protons, shifting their resonances

downfield.

Experimental Protocol: A sample of 2-Chlorobenzoyl cyanide is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer

(e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and

baseline correction.

Data Summary:
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.15 dd 1H 7.7, 1.4 Aromatic H

7.64-7.23 m 3H - Aromatic H

Interpretation: The downfield signal at 8.15 ppm, appearing as a doublet of doublets, is

characteristic of an aromatic proton ortho to a carbonyl group and further influenced by the

adjacent chlorine atom.[1] The complex multiplet observed between 7.23 and 7.64 ppm

corresponds to the remaining three protons of the aromatic ring.[1] The integration values

confirm the presence of four protons in the aromatic system.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

presence of the carbonyl and nitrile carbons are particularly diagnostic. While specific

experimental data for 2-Chlorobenzoyl cyanide is not readily available in public databases,

expected chemical shifts can be predicted based on data from similar structures and general

principles of ¹³C NMR spectroscopy.

Data Prediction and Interpretation:
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Chemical Shift (δ) ppm Assignment Rationale

~180 C=O (Carbonyl)

The carbonyl carbon in aroyl

systems is significantly

deshielded and typically

appears in this region.

135-125 Aromatic C

The six carbons of the

benzene ring will resonate in

this range, with variations due

to the substitution pattern.

~115 -C≡N (Nitrile)

The nitrile carbon is also

deshielded and

characteristically appears in

this region of the spectrum.

The specific chemical shifts of the aromatic carbons would be influenced by the positions of the

chloro and benzoyl cyanide substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For 2-Chlorobenzoyl cyanide, the most characteristic absorptions are those of the carbonyl

(C=O) and nitrile (-C≡N) groups.

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total

Reflectance Fourier Transform Infrared) spectrometer. A small amount of the sample is placed

on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data Summary:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2225 C≡N Stretch Nitrile

~1690 C=O Stretch Aromatic Ketone

1600-1450 C=C Stretch Aromatic Ring

~750 C-Cl Stretch Aryl Halide

Interpretation: The sharp, strong absorption around 2225 cm⁻¹ is highly indicative of the nitrile

group. The strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl stretch of an

aromatic ketone. The presence of these two distinct peaks is strong evidence for the aroyl

cyanide structure. Additional peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-

carbon stretching vibrations of the aromatic ring, and a peak around 750 cm⁻¹ would be

expected for the C-Cl bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically acquired using an electron ionization

(EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

The sample is introduced into the ion source, where it is vaporized and bombarded with high-

energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pathway:

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded,
fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

M [label="[C₈H₄ClNO]⁺˙\nm/z = 165/167", fillcolor="#FBBC05"]; F1 [label="[C₇H₄ClO]⁺\nm/z =

139/141"]; F2 [label="[C₆H₄Cl]⁺\nm/z = 111/113"];

M -> F1 [label="- CN"]; F1 -> F2 [label="- CO"]; }

Caption: Plausible Mass Spectrometry Fragmentation of 2-Chlorobenzoyl Cyanide
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Data Interpretation: The molecular ion peak (M⁺) for 2-Chlorobenzoyl cyanide would be

expected at m/z 165, with an isotopic peak (M+2) at m/z 167 of approximately one-third the

intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation

pathways would likely involve the loss of the cyano radical (-CN) to give a fragment at m/z

139/141, corresponding to the 2-chlorobenzoyl cation. Subsequent loss of carbon monoxide (-

CO) from this fragment would yield the 2-chlorophenyl cation at m/z 111/113.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 2-Chlorobenzoyl cyanide. The ¹H NMR confirms the

substitution pattern of the aromatic ring, while the characteristic IR absorptions for the nitrile

and carbonyl groups are definitive for the aroyl cyanide moiety. Mass spectrometry confirms the

molecular weight and provides further structural evidence through predictable fragmentation

patterns. This guide serves as a foundational reference for the analytical validation of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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